molecular formula C27H21F3N2O3 B3020867 1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione CAS No. 1177520-27-2

1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione

Cat. No.: B3020867
CAS No.: 1177520-27-2
M. Wt: 478.471
InChI Key: UQMQKJXKAQJDND-UHFFFAOYSA-N
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Description

This compound is a dispirocyclic system featuring a benzopyran ring fused with pyrrolidine and indole moieties. The 4-(trifluoromethyl)phenyl substituent at the 4'-position and the methyl group at the 1'-position are critical for its stereoelectronic properties. The crystal structure analysis () reveals key bond angles and torsion angles, such as C9–C10–C11 (118.1°) and C9–C10–C12 (132.7°), which stabilize the spiro-conformation through intramolecular interactions .

Properties

InChI

InChI=1S/C27H21F3N2O3/c1-32-14-20(16-10-12-17(13-11-16)27(28,29)30)25(15-35-22-9-5-2-6-18(22)23(25)33)26(32)19-7-3-4-8-21(19)31-24(26)34/h2-13,20H,14-15H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMQKJXKAQJDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C2(C13C4=CC=CC=C4NC3=O)COC5=CC=CC=C5C2=O)C6=CC=C(C=C6)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Scientific Research Applications

1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-Methyl-4’-[4-(trifluoromethyl)phenyl]-1’‘,2,2’‘,4-tetrahydrodispiro[1-benzopyran-3,3’-pyrrolidine-2’,3’‘-indole]-2’',4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to structurally related dispiro systems (Table 1):

Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 4'-(4-Trifluoromethylphenyl), 1'-methyl Benzopyran-pyrrolidine-indole dispiro core; intramolecular H-bonding stabilizes conformation
1'-Methyl-4'-(4-methylphenyl)dispiro[benzopyran-pyrrolidine-indole]-2,2''-dione 4'-(4-Methylphenyl) Reduced electron-withdrawing effect; methyl group alters steric bulk
5''-(4-Chlorobenzylidene)-4'-(4-chlorophenyl)-1',1''-dimethyldispiro[indoline-pyrrolidine-piperidine]-dione 4'-(4-Chlorophenyl), 5''-chlorobenzylidene Additional piperidine ring; chlorinated substituents enhance lipophilicity
1'-Methyl-4'-(3-nitrophenyl) analogue 4'-(3-Nitrophenyl) Nitro group introduces strong electron-withdrawing effects; altered π-π stacking

Table 1. Structural variations among dispiro analogues.

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl/Nitro Groups : The 4-trifluoromethylphenyl group in the target compound provides strong electron-withdrawing character, enhancing metabolic stability compared to methyl () or nitro () substituents.
  • Chlorinated Analogues : Compounds with 4-chlorophenyl groups () exhibit higher lipophilicity (logP ~3.5 predicted) but reduced solubility in aqueous media.

Bioactivity and Computational Predictions

Inferred Bioactivity

  • Antioxidant Activity : Analogues with benzoyl or vanilloyl groups () show radical scavenging (IC50 ~20 μM).

Computational Similarity Analysis

  • Tanimoto Coefficients : The target compound shares a Tanimoto index of 0.65–0.72 with pyridoindole derivatives () using MACCS fingerprints, suggesting moderate overlap in pharmacophoric features.

Biological Activity

The compound 1'-Methyl-4'-[4-(trifluoromethyl)phenyl]-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C25H26F3N3O3C_{25}H_{26}F_3N_3O_3, with a molecular weight of approximately 485.49 g/mol. The presence of a trifluoromethyl group and a dispiro structure contributes to its unique chemical properties, which may influence its biological activity.

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer properties. For instance, studies have shown that dispiro compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies:

  • Study on Cell Lines : A study involving the compound's analogs demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
  • In Vivo Studies : In animal models, administration of similar dispiro compounds resulted in reduced tumor growth rates compared to control groups. These findings suggest that the target compound may share similar anticancer mechanisms.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Compounds containing benzopyran structures have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Research Findings:

  • Cytokine Inhibition : In vitro assays have shown that related compounds can significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating a potential for this compound to modulate inflammatory responses.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs include:

  • Inhibition of Kinases : The trifluoromethyl group may enhance binding affinity to specific kinases involved in cancer progression.
  • Interaction with DNA : The dispiro structure may facilitate intercalation into DNA, disrupting replication and transcription processes.

Data Summary

Biological ActivityEvidence TypeOutcome
AnticancerIn vitroSignificant cytotoxicity against cancer cell lines
In vivoReduced tumor growth in animal models
Anti-inflammatoryIn vitroDecreased production of TNF-alpha and IL-6
MechanisticPotential inhibition of pro-inflammatory pathways

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